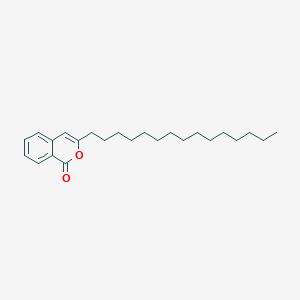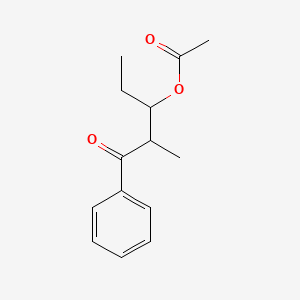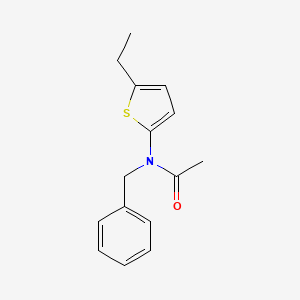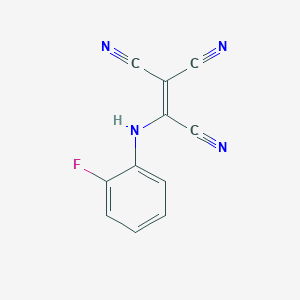
3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H15NO2 It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this specific compound, the starting materials could include 2,5-hexanedione and ethylamine. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Another method involves the cyclization of a suitable precursor, such as 3,5-diethyl-4-methyl-1H-pyrrole-2-carboxylate, followed by hydrolysis to yield the carboxylic acid. This reaction can be facilitated by using a strong base, such as sodium hydroxide, in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products
Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Pyrrole-2-carbinol or pyrrole-2-carbaldehyde.
Substitution: Various substituted pyrrole derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid
- 3,5-Diethyl-1H-pyrrole-2-carboxylic acid
- 4-Methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both ethyl and methyl substituents on the pyrrole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other pyrrole derivatives. The combination of these substituents can also affect the compound’s solubility, stability, and overall pharmacokinetic properties.
Propiedades
| 112452-36-5 | |
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3,5-diethyl-4-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c1-4-7-6(3)8(5-2)11-9(7)10(12)13/h11H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
FSFAWFPJYBGHFK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=C1C)CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)

